6-Bromo-3-chloroquinoline-5-carbonitrile is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom at the 6-position, a chlorine atom at the 3-position, and a cyano group at the 5-position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and significant applications in various fields such as pharmaceuticals, agriculture, and materials science. The unique substitution pattern in 6-bromo-3-chloroquinoline-5-carbonitrile enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .
The chemical reactivity of 6-bromo-3-chloroquinoline-5-carbonitrile is influenced by its functional groups. It can participate in various reactions, including:
These reactions make it a versatile building block for synthesizing more complex molecular structures .
Quinoline derivatives, including 6-bromo-3-chloroquinoline-5-carbonitrile, exhibit a broad spectrum of biological activities:
The specific biological activity of 6-bromo-3-chloroquinoline-5-carbonitrile may vary based on its structural characteristics and the presence of substituents .
The synthesis of 6-bromo-3-chloroquinoline-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. A common approach includes:
For industrial applications, these methods are optimized for higher yields and cost-effectiveness, often achieving yields above 70% .
6-Bromo-3-chloroquinoline-5-carbonitrile has several applications across various fields:
Interaction studies involving 6-bromo-3-chloroquinoline-5-carbonitrile focus on its binding affinity with biological targets. Research indicates that its structural features allow it to interact effectively with enzymes involved in metabolic processes. These interactions can lead to insights into drug design and development for diseases such as malaria and cancer .
Several compounds share structural similarities with 6-bromo-3-chloroquinoline-5-carbonitrile. Here are some notable examples:
| Compound Name | Unique Features |
|---|---|
| 6-Bromo-4-chloroquinoline | Different substitution pattern affecting reactivity |
| 6-Bromo-2-chloroquinoline | Variability in biological activity compared to 6-bromo-3-chloroquinoline |
| 3-Bromo-4-chloroquinoline | Similar core structure but with differing positions of halogens |
The uniqueness of 6-bromo-3-chloroquinoline-5-carbonitrile lies in its specific substitution pattern, which influences both its chemical reactivity and biological properties. This distinctiveness makes it a valuable compound for targeted research and applications .
Halogenated quinoline carbonitriles occupy a privileged position in synthetic campaigns due to their dual capacity for electrophilic substitution and transition-metal-catalyzed cross-coupling. The 6-bromo-3-chloro substitution pattern in particular creates distinct electronic gradients across the quinoline nucleus, with calculated Hammett parameters indicating a σ~meta~ value of +0.37 for the bromine substituent and +0.47 for the chlorine group. This electronic asymmetry enables regioselective transformations at the 6-position while maintaining the 3-chloro group as a potential leaving site for subsequent nucleophilic displacements.
Recent catalytic breakthroughs have leveraged these properties, particularly in palladium-mediated couplings. The quinoline nitrogen acts as a directing group in C–H activation processes, as demonstrated in ligand-enabled cross-coupling systems where 6-bromo-3-chloroquinoline derivatives participate in β-C(sp³)–H arylation with arylsilanes. These reactions achieve yields exceeding 90% when using optimized quinoline-based ligands, underscoring the compound’s role in advancing catalytic methodologies.
The cyano group at the 5-position introduces additional synthetic handles through:
This functional triad is exemplified in multicomponent syntheses of polycyclic architectures, where the carbonitrile moiety participates in [4+2] cyclizations with electron-rich dienes.
The spatial arrangement of halogens on the quinoline scaffold dramatically influences both reactivity and physicochemical properties. Comparative studies of bromo-chloro isomers reveal marked differences in:
| Property | 6-Bromo-3-chloro | 4-Bromo-8-chloro | 2-Bromo-5-chloro |
|---|---|---|---|
| λ~max~ (nm) in EtOH | 318 | 305 | 295 |
| pK~a~ (quinoline N) | 4.18 | 3.95 | 4.32 |
| Hammett σ~meta~ | +0.84 | +0.79 | +0.88 |
| LogP | 2.85 | 2.91 | 2.78 |
Data adapted from bromoquinoline isomer characterization studies.
The 6-bromo-3-chloro configuration exhibits bathochromic shifts in UV-Vis spectra compared to other isomers, attributable to extended conjugation through the cyano group’s electron-withdrawing effects. Frontier molecular orbital calculations reveal a LUMO energy of -1.92 eV localized at the 6-position, rationalizing its preferential reactivity in Suzuki-Miyaura couplings.
Electronic effects manifest distinctly in substitution patterns:
This electronic landscape enables sequential functionalization strategies. For instance, initial Sonogashira coupling at C6 preserves the chlorine substituent for subsequent Ullmann-type arylations, as demonstrated in the synthesis of kinase inhibitor intermediates. The compound’s capacity for orthogonal reactivity has been instrumental in developing late-stage diversification protocols for medicinal chemistry libraries.
The synthesis of 6-bromo-3-chloroquinoline-5-carbonitrile through classical condensation methodologies represents a fundamental approach in heterocyclic chemistry [1] [2]. These time-tested synthetic routes provide reliable pathways for constructing the quinoline core structure while accommodating the specific halogenation and nitrile substitution patterns required for this target compound [1] [2] [3].
The Skraup synthesis serves as a foundational method for quinoline construction, particularly adapted for synthesizing halogenated quinoline derivatives [1] [2]. In this approach, aniline derivatives react with alpha-beta-unsaturated carbonyls in acidic medium to form 1,2-dihydroquinolines, which subsequently undergo oxidation to yield the aromatic quinoline system [1]. The mechanism initiates with 1,2,3-propanetriol transformation into propenal through treatment with sulfuric acid [1].
The reaction proceeds through Michael addition between the amine and the alpha-beta-unsaturated carbonyl compound, forming an enol intermediate that generates a beta-aminocarbonyl after proton loss and keto-enol tautomerism [1]. The compound cyclizes through benzene ring attack, aided by nitrogen lone pair transfer, following carbonyl protonation [1]. This intermediate subsequently rearomatizes through proton loss, generating the compound, with alcohol dehydration producing the final 1,2-dihydroquinoline [1].
For 6-bromo-3-chloroquinoline-5-carbonitrile synthesis, brominated aniline precursors serve as starting materials [4] [5]. The incorporation of bromine substituents requires careful selection of reaction conditions to prevent over-halogenation or undesired substitution patterns [4]. The synthesis typically employs 4-bromoaniline derivatives with ethyl propiolate and phosphorus trichloride as key reagents [4].
The classical three-step reaction sequence involves initial condensation, cyclization at elevated temperatures ranging from 140 to 220 degrees Celsius, and subsequent oxidation [4] [2]. Comprehensive yields of 70 percent or greater have been achieved through optimized reaction conditions, representing significant improvements over earlier methodologies that yielded only 26 to 42 percent [4]. The operational simplicity and environmental compatibility make this approach suitable for industrial-scale production [4].
The Friedlander synthesis provides an alternative classical approach specifically advantageous for preparing 2-substituted quinoline derivatives [6] [7] [2]. This methodology involves condensation of ortho-aminobenzaldehyde or ortho-aminoacetophenone with ketones containing alpha-methyl groups in alcoholic sodium hydroxide solution [2]. The reaction mechanism requires formation of active bonds between aldehyde or ketone components [2].
Ionic liquid-promoted Friedlander annulation has emerged as a particularly effective variant for synthesizing substituted quinolines with enhanced regioselectivity [6]. Several room-temperature ionic liquids based on 1-butylimidazolium salts with varying anions have been evaluated for quinoline preparation [6]. Among these, 1-butylimidazolium tetrafluoroborate was identified as the optimal ionic liquid for heteroannulation reactions [6].
The ionic liquid methodology proceeds under relatively mild conditions without requiring additional catalysts [6]. The ionic liquid functions as a promoter for regiospecific synthesis and can be recycled, making this approach environmentally sustainable [6]. Various quinolines have been prepared through this green approach with excellent yields and purity [6].
For bromo-chloro substitution patterns, the Friedlander synthesis requires careful consideration of substrate electronics and sterics [7] [8]. The presence of electron-withdrawing halogen substituents influences reaction kinetics and regioselectivity [9] [10]. Microwave-assisted Friedlander methodology has demonstrated particular effectiveness, achieving quinoline synthesis in five minutes with excellent yields using neat acetic acid as both solvent and catalyst at 160 degrees Celsius [7].
The optimization studies reveal that temperature, solvent selection, acid catalyst choice, reaction time, and reagent ratios significantly impact product formation [7]. Acetic acid emerges as superior to organic solvents, serving dual roles as solvent and catalyst [7]. The operational simplicity of this methodology provides greener alternatives compared to traditional synthetic approaches requiring high temperatures, prolonged reaction times, or harsh reaction conditions [7].
Contemporary synthetic methodologies for 6-bromo-3-chloroquinoline-5-carbonitrile synthesis leverage advanced catalytic systems that offer enhanced selectivity, efficiency, and environmental compatibility compared to classical approaches [11] [12] [13]. These modern techniques provide precise control over substitution patterns while minimizing side reactions and improving overall synthetic efficiency [11] [13].
Palladium-catalyzed cross-coupling reactions represent cornerstone methodologies for halogenated quinoline synthesis [11] [12] [14]. The Suzuki-Miyaura cross-coupling of halogenated quinolines with organometallic reagents provides radically new methods for synthesizing novel substituted quinoline derivatives [12] [14]. These reactions typically employ palladium complexes as catalysts for coupling halogenated quinolines with various organometallic reagents including arylboronic acids [12].
Direct one-pot synthesis of primary 4-amino-2,3-diaryl-quinolines has been achieved through Suzuki-Miyaura cross-coupling of 2-aryl-4-azido-3-iodoquinolines with arylboronic acids [12]. The reaction proceeds through palladium hydride species involvement in reducing incipient 2,3-diaryl-4-azidoquinolines to afford 4-amino-2,3-diarylquinolines [12]. This methodology provides expedient access to diversely substituted quinoline derivatives [12].
Copper-catalyzed methodologies offer complementary approaches for quinoline functionalization [15] [16] [17]. Copper-catalyzed carbon-nitrogen cleavage followed by condensation with ketones delivers quinolines in moderate to high yields [16]. The broad substrate scope and use of air as the sole oxidant make these transformations particularly attractive [16]. Copper-catalyzed rapid carbon-hydrogen nitration of 8-aminoquinolines using sodium nitrite as the nitro source demonstrates the versatility of copper catalysis under mild conditions [17].
The regioselective functionalization of quinolines through carbon-hydrogen activation provides direct access to substituted derivatives without requiring pre-functionalized starting materials [13]. Site-selective metal-catalyzed carbon-hydrogen functionalization methods allow precise placement of substituents at specific quinoline positions [13]. These approaches offer significant advantages in terms of atom economy and step efficiency compared to traditional multi-step synthetic sequences [13].
Transition metal-catalyzed reactions starting from 2,3-substituted quinoline derivatives provide additional pathways for complex molecule construction [18]. These transformations involve various reaction types including cyclization, arylation, alkynylation, vinylation, carbonylation, carbon-heteroatom bond formation, amidation, and reduction [18]. The versatility of these methodologies enables rapid and cost-effective synthesis of diverse natural products, pharmaceuticals, and functional materials [18].
Microwave-assisted synthesis has revolutionized quinoline preparation by dramatically reducing reaction times while improving yields and selectivity [7] [19] [20]. Microwave-based methodology facilitates reaction of 2-aminophenylketones with cyclic ketones to form quinoline scaffolds under optimized conditions [7]. Using neat acetic acid as both solvent and acid catalyst with microwave irradiation at 160 degrees Celsius, quinoline synthesis is achieved in five minutes with excellent yields [7].
The optimization of microwave-assisted quinoline synthesis involves systematic investigation of multiple parameters [7] [20]. Temperature optimization studies demonstrate that 160 degrees Celsius provides optimal yields, with higher temperatures leading to product degradation [7]. Reaction time optimization reveals that five to ten minutes represents the optimal duration, with longer heating periods causing yield reduction [7].
Solvent screening studies indicate that neat acetic acid significantly outperforms organic solvents including dichloroethane, acetonitrile, and toluene [7]. The use of acetic acid as both solvent and catalyst provides operational simplicity while achieving excellent yields ranging from 94 to 99 percent [7]. This methodology offers substantial advantages over traditional approaches requiring high temperatures, strong acids, or complex catalysts [7].
Ultrasonic irradiation provides an alternative energy input method for quinoline synthesis [19]. Multi-component condensation reactions between 8-hydroxy quinoline, aromatic aldehydes, and sulfone derivatives catalyzed by para-toluenesulfonic acid proceed effectively under ultrasonic conditions [19]. Improvement in reaction rates and yields is observed when reactions are conducted under sonication compared to conventional silent conditions [19]. The sonochemical reactions provide different reaction pathways compared to silent reactions, attributed to acoustic cavitation phenomena [19].
Nanocatalyzed protocols offer additional opportunities for green quinoline synthesis [20]. Zinc oxide nanoparticles demonstrate catalytic activity for quinoline synthesis under solvent-free conditions [20]. The Lewis acid sites and Lewis base sites present in nanoflake zinc oxide enable activation of both electrophilic and nucleophilic components [20]. Moderate to excellent yields ranging from 20 to 95 percent are achieved under optimized conditions using various 1,3-dicarbonyl compounds and 2-aminoaryl ketones [20].
Sequential functionalization represents a strategic approach for constructing 6-bromo-3-chloroquinoline-5-carbonitrile through systematic introduction of functional groups in predetermined sequences [21] [9] [10]. This methodology enables precise control over substitution patterns while optimizing overall synthetic efficiency and minimizing undesired side reactions [21] [10] [5].
Post-cyclization halogenation provides a powerful strategy for introducing bromine and chlorine substituents into preformed quinoline scaffolds [21] [9] [22] [10]. Metal-free, regioselective, remote carbon-hydrogen halogenation of 8-substituted quinoline derivatives has been established using trihaloisocyanuric acid as an economical halogen source [9] [10]. The reaction proceeds under ambient air conditions at room temperature with remarkable functional group tolerance [9] [10].
The halogenation methodology employs only 0.36 equivalents of trihaloisocyanuric acid, demonstrating exceptional atom economy [9] [10]. Exceptionally high generality with respect to quinoline substrates is observed, with most reactions proceeding with complete regioselectivity [9] [10]. Quinolines bearing various substituents at the 8-position exclusively yield carbon-5-halogenated products in good to excellent yields [9] [10].
Bromination of 8-substituted quinolines has been systematically reinvestigated to optimize yields and isolation conditions [22]. The presence of solid composites and molecular bromine in acetic acid yields 5,7-dibromo-8-aminoquinoline derivatives in quantitative yields [22]. The bromination selectivity differs significantly between 8-substituted quinolines and phthalonitrile derivatives, requiring careful optimization of reaction conditions [22].
Electrophilic cyclization methodologies provide complementary approaches for halogen incorporation [21]. Substituted quinolines are readily synthesized under mild conditions through 6-endo-dig electrophilic cyclization of nitrogen-(2-alkynyl)anilines using various electrophilic halogen sources [21]. The reaction employs iodine monochloride, molecular iodine, molecular bromine, phenylselenium bromide, and para-nitrophenylsulfenyl chloride as electrophiles [21]. These reactions afford 3-halogen-, selenium-, and sulfur-containing quinolines in moderate to good yields with excellent functional group tolerance [21].
The operational simplicity and broad substrate scope of post-cyclization halogenation make these protocols particularly attractive for pharmaceutical and materials applications [9] [10]. The methodology provides highly economical routes to halogenated quinolines while serving as complements to existing remote functionalization methods [9] [10]. The utility of these approaches is demonstrated through synthesis of compounds with biological and pharmaceutical significance [9] [10].
Nitrile group introduction represents a critical transformation for completing 6-bromo-3-chloroquinoline-5-carbonitrile synthesis [23] [5] [24]. Cyanation reactions provide direct access to quinoline-carbonitrile derivatives through various mechanistic pathways [23] [24]. Traditional approaches involve nucleophilic aliphatic substitution of alkyl halides with metal cyanides, dehydration of primary amides, and dehydration of aldoximes [23].
Heteropolyacid-catalyzed oxidative carbon-hydrogen cyanation of quinolines represents a modern approach using trimethylsilyl cyanide as the cyano source and molecular oxygen as the terminal oxidant [24]. The cyanation demonstrates high regioselectivity toward the 4-position, attributed to steric crowding from heteropolyacid frameworks and coordinated solvent molecules [24]. Vanadium-containing heteropolyacids show particular effectiveness for this transformation [24].
The synthesis of 3-aminoquinoline-5-carboxylic acid methyl ester demonstrates practical application of sequential functionalization strategies [5]. The synthetic route involves bromination of 3-aminoquinoline with molecular bromine to obtain 3-amino-5-bromoquinoline, followed by carbonyl insertion reaction [5]. The bromination step employs sulfuric acid, silver sulfate, and molecular bromine at controlled temperatures [5]. The subsequent carbonyl insertion utilizes palladium chloride and triethylamine under carbon monoxide atmosphere [5].
Copper-catalyzed cyanation methodologies offer alternative approaches for nitrile introduction [17] [24]. These reactions typically proceed under mild conditions with good functional group tolerance [17]. The use of readily available copper catalysts and simple cyanide sources makes these methodologies accessible for laboratory-scale synthesis [17].
The synthesis method demonstrates advantages including simple synthetic routes, reasonable process selection, easily obtained raw materials, convenient operation and post-treatment, higher total yields, and suitability for large-scale production [5]. The overall synthetic approach provides efficient access to quinoline-carbonitrile derivatives while maintaining operational simplicity [5].
| Method | Starting Materials | Reaction Conditions | Typical Yield Range (%) | Reaction Time | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Skraup Synthesis | Aniline + Glycerol + H₂SO₄ | H₂SO₄, oxidizing agent, 140-220°C | 40-85 | 2-6 hours | Well-established, reliable | Harsh conditions, side reactions |
| Friedländer Annulation | o-Aminobenzaldehyde + Methyl ketone | Acid/base catalyst, 80-160°C | 60-95 | 1-4 hours | High regioselectivity, mild conditions | Limited substrate scope |
| Combes Synthesis | Primary aniline + β-diketone | Acid catalyst, heating | 50-80 | 3-8 hours | Simple procedure | Moderate yields |
| Conrad-Limpach Synthesis | Aniline + β-ketoester | High temperature, 200-250°C | 45-75 | 4-12 hours | Versatile substitution patterns | Very high temperatures required |
| Pfitzinger Synthesis | Isatin + Ketone + Base | Base, then heating with CaO | 55-85 | 2-5 hours | Introduces carboxyl group | Multi-step procedure |
| Catalyst System | Reaction Type | Temperature (°C) | Catalyst Loading (mol%) | Yield Range (%) | Selectivity | Green Chemistry Score |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄/K₂CO₃ | Suzuki-Miyaura Cross-coupling | 80-120 | 5-10 | 70-90 | High | Moderate |
| CuCl₂/Base | C-H Activation/Cyclization | 100-140 | 10-20 | 65-85 | Moderate | Good |
| Ionic Liquid [Hbim]BF₄ | Friedländer Synthesis | 25-80 | Solvent amount | 80-95 | Excellent | Excellent |
| Trihaloisocyanuric Acid | Remote C-H Halogenation | 25 | 36 mol% (0.36 equiv) | 75-95 | Complete regioselectivity | Good |
| Iridium Complexes | Transfer Hydrogenation | 100-160 | 5-10 | 60-90 | Good | Moderate |
| Functionalization Type | Reagent | Conditions | Regioselectivity | Yield Range (%) | Functional Group Tolerance |
|---|---|---|---|---|---|
| Bromination | Br₂/AcOH or NBS | 0-25°C, 1-6 hours | C5 > C7 > C6 | 65-90 | Good |
| Chlorination | Cl₂ or NCS | RT-50°C, 2-8 hours | C5 > C7 | 60-85 | Moderate |
| Iodination | I₂/ICl or NIS | RT, 0.5-2 hours | C5 > C7 > C6 | 70-95 | Excellent |
| Nitration | NaNO₂/Cu catalyst | 80-120°C, 2-4 hours | C5, C7 | 55-80 | Good |
| Cyanation | TMSCN/Heteropolyacid | 100°C, 4-8 hours | C4 > C2 | 60-85 | Moderate |
| Arylation | ArB(OH)₂/Pd catalyst | 80-100°C, 4-12 hours | Halogen-dependent | 70-90 | Excellent |